molecular formula C13H21N3 B11782073 2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine

2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B11782073
M. Wt: 219.33 g/mol
InChI Key: FUWWIIUTJVBQFA-UHFFFAOYSA-N
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Description

2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound featuring a pyrazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine typically involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine. This intermediate is then reacted with 1,3-diketones to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with piperidine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share a similar pyrazole ring structure.

    Piperidine Derivatives: Compounds like 4-aminopiperidine have a similar piperidine ring structure.

Uniqueness

2-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine is unique due to the combination of the cyclopentyl group with the pyrazole and piperidine rings. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

2-(2-cyclopentylpyrazol-3-yl)piperidine

InChI

InChI=1S/C13H21N3/c1-2-6-11(5-1)16-13(8-10-15-16)12-7-3-4-9-14-12/h8,10-12,14H,1-7,9H2

InChI Key

FUWWIIUTJVBQFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C3CCCCN3

Origin of Product

United States

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